Trimethylolpropane triglycidyl ether

Description

Significance of Multifunctional Epoxides in Polymer Science and Engineering

Multifunctional epoxides, such as TMPTGE, are a critical class of monomers in polymer science and engineering. Unlike their difunctional counterparts, which form linear polymer chains, multifunctional epoxides create a dense, three-dimensional network structure upon curing. researchgate.net This architectural feature imparts a range of desirable properties to the resulting thermosetting polymers, including enhanced thermal stability, superior mechanical strength, and improved chemical resistance. nih.govresearchgate.net The ability to tailor the crosslink density by incorporating multifunctional epoxides allows for precise control over the final properties of the material, making them indispensable in applications demanding high performance. researchgate.net The strained oxirane ring in the epoxide group is highly reactive, particularly with active protons, enabling versatile curing reactions with a variety of hardeners. researchgate.netalfa-chemistry.com

Historical Context of TMPTGE Utilization in Polymer Chemistry Development

The development of synthetic polymers in the early 20th century, with milestones like the creation of Bakelite and Nylon, set the stage for the emergence of advanced materials like epoxy resins. taylorandfrancis.commdpi.com Epoxy resins became commercially significant for their strong adhesion and durability. Initially, research focused on difunctional epoxies derived from bisphenol A. However, the demand for materials with even higher performance, particularly for aerospace and electronics, drove the exploration of multifunctional epoxies. coppsindustries.com TMPTGE emerged as a key reactive diluent and crosslinking agent. wikipedia.orgwikipedia.org Its aliphatic nature and trifunctionality offered a unique combination of low viscosity for improved processing and the ability to create highly durable, crosslinked networks. taylorandfrancis.comchemicalbook.com

Current Research Landscape and Emerging Scientific Challenges Related to TMPTGE Systems

Current research on TMPTGE is vibrant and multifaceted, extending into novel applications and addressing existing limitations. Scientists are actively exploring its use in developing advanced materials such as shape-memory polymers, where TMPTGE contributes to the formation of a stable network that enables the shape-memory effect. Another significant area of investigation is in the formulation of gel polymer electrolytes for lithium-ion batteries, where TMPTGE-based networks can provide both mechanical stability and pathways for ion conduction. wikipedia.org

Despite its advantages, the use of TMPTGE presents scientific challenges. One area of focus is managing the brittleness that can result from high crosslink densities. Research is ongoing to toughen TMPTGE-based epoxy systems without significantly compromising their thermal and mechanical properties. Furthermore, understanding and controlling the curing kinetics of TMPTGE with various hardeners remains a critical research area to optimize the final material properties and processing conditions. mdpi.com The development of more sustainable and bio-based curing agents for TMPTGE is also a growing trend, aligning with the broader push for environmentally friendly materials. lidsen.comdeloitte.com

Structure

3D Structure

Properties

IUPAC Name |

2-[2,2-bis(oxiran-2-ylmethoxymethyl)butoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O6/c1-2-15(9-16-3-12-6-19-12,10-17-4-13-7-20-13)11-18-5-14-8-21-14/h12-14H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECCQGLIYMMHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1CO1)(COCC2CO2)COCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42765-17-3 | |

| Record name | Trimethylolpropane triglycidyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42765-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90873907 | |

| Record name | 1,1,1-Trimethylolpropane triglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3454-29-3, 30499-70-8 | |

| Record name | Trimethylolpropane triglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3454-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Epoxypropoxy)-2,2-bis((2,3-epoxypropoxy)methyl)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trimethylolpropane triglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Tmptge

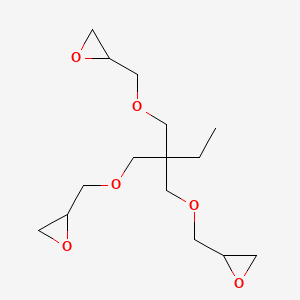

Trimethylolpropane (B17298) triglycidyl ether is an organic compound with the chemical formula C₁₅H₂₆O₆. wikipedia.org It is a viscous liquid that is colorless to light yellow. chemicalbook.com The key to its utility in polymer science is the presence of three epoxide (oxirane) groups, which are the sites of its chemical reactivity. wikipedia.org

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₆ |

| Molar Mass | 302.36 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.157 g/mL at 25 °C |

| Refractive Index | n20/D 1.477 |

| Viscosity | 120-180 cP at 25 °C |

| Boiling Point | 410.7 °C at 760 mmHg |

| Flash Point | >113 °C |

| Data sourced from multiple chemical suppliers and databases. chemicalbook.comechemi.combiosynth.com |

Polymerization and Crosslinking Mechanisms Involving Tmptge

Fundamental Principles of Epoxide Ring-Opening Polymerization Initiated by TMPTGE

The polymerization of TMPTGE is predominantly achieved through ring-opening reactions of its epoxy groups. This process can be initiated by nucleophilic attack or by cationic mechanisms, leading to the formation of a three-dimensional polymer network. The high reactivity of the epoxide ring is attributed to the significant ring strain (approximately 13 kcal/mol) and the polarity created by the oxygen atom. bme.hu

The reaction between the epoxide groups of TMPTGE and amine functional groups is a cornerstone of epoxy chemistry, forming highly durable materials. This reaction is a nucleophilic substitution (S_N2) mechanism where the nitrogen atom of the amine acts as the nucleophile. jsynthchem.com The attack typically occurs at the less sterically hindered carbon atom of the epoxide ring, leading to the formation of a β-amino alcohol. rsc.orgresearchgate.net

The reaction proceeds as follows:

Primary Amines: A primary amine (R-NH₂) contains two active hydrogen atoms and can react with two epoxide groups. The first reaction forms a secondary amine, which can then react with a second epoxide group to form a tertiary amine and two hydroxyl groups.

Secondary Amines: A secondary amine (R₂NH) has one active hydrogen and can react with a single epoxide group, resulting in a tertiary amine and one hydroxyl group.

Given that TMPTGE possesses three epoxide groups per molecule, its reaction with polyfunctional amines leads to the rapid formation of a dense, covalently crosslinked network. Tertiary amines are often used to catalyze the ring-opening reaction. researchgate.netrsc.org The resulting polymer structure is rich in hydroxyl groups, which contribute to adhesion and can serve as sites for further reactions. bme.hu

Besides amines, TMPTGE can also be crosslinked using compounds containing hydroxyl (-OH) and carboxyl (-COOH) functional groups, although these reactions often require higher temperatures or catalysts.

Reaction with Carboxyl Groups: The reaction between an epoxide and a carboxylic acid results in the formation of a β-hydroxy ester through an esterification process. researchgate.net This reaction is crucial in the curing of epoxy resins with acid anhydrides or carboxyl-terminated polymers. scilit.com

Reaction with Hydroxyl Groups: The reaction of an epoxide with an alcohol or phenol (B47542) proceeds via an etherification mechanism, forming an ether linkage and a secondary hydroxyl group. bme.huresearchgate.net This secondary hydroxyl can then potentially react with another epoxide group, propagating the polymerization, especially under catalytic conditions. bme.hu

These reactions allow for the modification of polyesters and other polymers containing these functional groups, using TMPTGE to increase molecular weight and introduce branching or crosslinking. researchgate.netscilit.com

Cationic Photopolymerization of TMPTGE Systems

Cationic photopolymerization is an alternative curing method that uses ultraviolet (UV) light to initiate the rapid polymerization of TMPTGE. This technique offers advantages such as high reaction rates, low energy requirements, and insensitivity to oxygen inhibition, which is a common issue in free-radical polymerization. mdpi.com

Cationic photopolymerization is initiated by a photochemically generated superacid. researchgate.net The process involves a photoinitiator, typically an onium salt such as a diaryliodonium (Ar₂I⁺X⁻) or triarylsulfonium (Ar₃S⁺X⁻) salt. mdpi.comresearchgate.net

The initiation mechanism unfolds in two primary steps:

Photolysis of the Initiator: Upon absorption of UV radiation, the onium salt undergoes irreversible photolysis, generating a variety of products, including a strong Brønsted acid (H⁺). nih.gov

Epoxide Protonation and Ring-Opening: The generated acid rapidly protonates the oxygen atom of an epoxide ring on the TMPTGE molecule. This creates a highly reactive tertiary oxonium ion, which is the true initiating species for polymerization. mdpi.com The polymerization then proceeds via an S_N2 attack on this activated monomer by another neutral epoxide monomer, propagating a chain reaction that leads to the formation of a crosslinked polyether network. mdpi.com

This mechanism allows for polymerization to continue even after the light source is removed, a phenomenon known as dark curing. mdpi.com

The kinetics of the cationic photopolymerization of TMPTGE are significantly influenced by the chosen photoinitiator system and the curing conditions. Key factors include the type and concentration of the photoinitiator, as well as the intensity of the UV light source.

Photoinitiator Concentration: Increasing the photoinitiator concentration generally accelerates the initiation rate by generating more radicals and, consequently, more acidic species at the start of the reaction. mdpi.com However, excessively high concentrations can sometimes lead to a lower maximum reaction rate due to the limited diffusion of radicals in highly viscous systems. mdpi.com

Light Intensity: A higher light intensity (irradiance) typically leads to a higher maximum conversion, especially in an air atmosphere. mdpi.com

The table below summarizes the general influence of photoinitiator systems on polymerization kinetics, based on findings from various photopolymerizable systems.

| Parameter | Condition | Effect on Polymerization Kinetics | Reference |

|---|---|---|---|

| Photoinitiator Type | Varies (e.g., BAPO vs. CQ/EDMAB) | Significantly affects both the maximum rate of polymerization (Rpmax) and the final degree of conversion (DC). The optimal initiator varies depending on the monomer system. | researchgate.netresearchgate.net |

| Varies (e.g., Omnirad 2022 vs. Omnirad 819) | One initiator may yield a higher Rpmax while another achieves a higher final DC, especially under different atmospheric conditions (air vs. inert). | mdpi.com | |

| Photoinitiator Concentration | Increasing Concentration | Accelerates the initiation rate and can increase final conversion. | mdpi.com |

| High Concentration | May lower the maximum reaction rate (Rpmax) due to limited diffusion in viscous media. | mdpi.com | |

| Light Intensity | Increasing Intensity (e.g., 20 to 50 mW/cm²) | Leads to a higher maximum conversion, particularly in the presence of oxygen. | mdpi.com |

The trifunctional nature of TMPTGE is a determining factor in the final properties of the photopolymerized material. The presence of three epoxide groups per molecule allows for the formation of a polymer network with a high crosslink density.

Research has shown that when compared to difunctional alkyl glycidyl (B131873) ethers, TMPTGE achieves a higher crosslink density, although this can be accompanied by a lower front velocity in frontal polymerization studies. mdpi.com The high functionality leads to rapid gelation and the development of a rigid, three-dimensional structure.

The following table outlines key findings related to the photocrosslinking of TMPTGE and similar epoxy systems.

| Monomer System | Key Finding | Implication | Reference |

|---|---|---|---|

| TMPTGE vs. Ethylene Glycol Diglycidyl Ether | TMPTGE achieves a higher crosslink density. | Trifunctional monomers are more effective at creating densely crosslinked networks compared to difunctional monomers. | mdpi.com |

| Alkyl Glycidyl Ethers (including TMPTGE) | TMPTGE, PETGE, and other polyfunctional glycidyl ethers exhibit high photopolymerization temperatures in frontal polymerization. | High functionality contributes to a highly exothermic reaction and rapid network formation. | mdpi.com |

| General Epoxy Systems | The kinetics of UV curing, including the rate of polymerization and final conversion, can be increased by the addition of additives like hydroxy-functionalized polymers. | Chain transfer processes can accelerate curing speed and improve the final properties of the network. | researchgate.net |

Free-Radical Polymerization in TMPTGE-Modified Systems

While the epoxide groups of TMPTGE typically undergo cationic ring-opening polymerization, TMPTGE can be incorporated into systems that polymerize through free-radical mechanisms. mdpi.comfujifilm.com Free-radical polymerization is a chain growth process involving the successive addition of radical species to monomers and is characterized by initiation, propagation, and termination steps. fujifilm.comlibretexts.orgwikipedia.org

In these modified systems, TMPTGE may not be the primary polymerizable monomer but acts as a crosslinking agent or modifier. For instance, in radical-induced cationic frontal polymerization (RICFP), a thermal free-radical initiator can be used in conjunction with a diaryliodonium salt. rsc.org The radicals generated from the thermal initiator induce the cleavage of the iodonium (B1229267) salt, which in turn generates superacids that initiate the cationic polymerization of the epoxy groups, including those of TMPTGE. mdpi.comrsc.org This process effectively links a free-radical initiation step to a cationic propagation step.

Another approach involves blending TMPTGE with monomers that readily undergo free-radical polymerization, such as acrylates. For example, systems combining trimethylolpropane (B17298) triacrylate (TMPTA), a structurally similar but acrylate-functionalized monomer, are often polymerized using free-radical initiators. nih.govnih.gov In such hybrid systems, the polymerization mechanisms can become complex. The acrylate (B77674) groups would polymerize via a free-radical pathway, while the epoxy groups of TMPTGE could be simultaneously or sequentially cured through a cationic or other ring-opening mechanism, leading to the formation of an interpenetrating polymer network (IPN). researchgate.net

The initiation of free-radical polymerization is typically achieved through the decomposition of initiators like peroxides or azo compounds, which generate active radicals. fujifilm.com These radicals then attack the double bonds of vinyl monomers, initiating the polymer chain growth. wikipedia.org The propagation phase involves the continuous addition of monomers to the growing radical chain. wikipedia.org Termination occurs when two growing chains combine or through disproportionation. libretexts.org

Thermal Curing and Network Formation Kinetics in TMPTGE-Based Formulations

Thermal curing is a common method for creating robust, crosslinked networks from TMPTGE-based formulations. The process involves initiating polymerization through the application of heat, often in the presence of a curing agent or catalyst. polymerinnovationblog.com The kinetics of network formation, which describe the rate and extent of the curing reaction, are critical for controlling the final properties of the thermoset. core.ac.ukresearchgate.net These kinetics are frequently studied using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the exothermic curing reaction. researchgate.netmdpi.com

The curing process transforms the low-viscosity liquid resin into a solid, highly crosslinked polymer. scholaris.ca This transition often involves stages like gelation (the formation of an infinite network) and vitrification (the transition to a glassy state), which significantly impact molecular mobility and can shift the reaction from being chemically controlled to diffusion-controlled in later stages. mdpi.com

Amine-based compounds are widely used curing agents for epoxy resins like TMPTGE. researchgate.net The curing mechanism involves the nucleophilic ring-opening of the epoxide ring by the active hydrogen atoms on the primary and secondary amines. core.ac.ukscholaris.ca This reaction forms a hydroxyl group and a new, higher-order amine, which can then react with another epoxy group. scholaris.ca This step-growth polymerization leads to a three-dimensional network. core.ac.uk The stoichiometry, or the ratio of epoxy groups to amine active hydrogens, is a critical parameter for achieving optimal properties in the cured material. scholaris.ca

The reactivity of the amine curing agent significantly influences the cure kinetics. Aliphatic amines are generally more reactive than aromatic amines. researchgate.net The reaction can also be autocatalytic, where the hydroxyl groups generated during the reaction catalyze further epoxy-amine reactions. scholaris.ca However, side reactions such as etherification (reaction between an epoxy group and a hydroxyl group) can also occur, particularly at high temperatures or if there is an excess of epoxy groups. core.ac.ukresearchgate.net

Studies on various epoxy-amine systems show that the activation energy (Ea), a measure of the energy barrier for the reaction, typically falls in the range of 53 to 61 kJ/mol. mdpi.com The cure kinetics can be modeled using various mathematical approaches, such as the Kamal autocatalytic model, to describe the reaction rate as a function of temperature and conversion. researchgate.net

Table 1: Activation Energies for Various Epoxy-Amine Curing Systems

| Epoxy System | Curing Agent | Activation Energy (Ea) (kJ/mol) | Method | Source(s) |

|---|---|---|---|---|

| Commercial Epoxy Coating 1 | Amine | ~53-61 | Iso-conversional (DSC) | mdpi.com |

| Commercial Epoxy Coating 2 | Amine | ~53-61 | Iso-conversional (DSC) | mdpi.com |

| Commercial Epoxy Coating 3 | Amine | ~53-61 | Iso-conversional (DSC) | mdpi.com |

| DGEBA/DICY/NMA | Dicyandiamide/Nadic Methyl Anhydride (B1165640) | 85.32 | Kissinger (DSC) | researchgate.net |

| DGEBA/DICY/NMA | Dicyandiamide/Nadic Methyl Anhydride | 88.02 | Ozawa (DSC) | researchgate.net |

This table presents data from representative epoxy-amine and related systems to illustrate typical kinetic parameters. DGEBA (Diglycidyl ether of bisphenol A) and DICY (Dicyandiamide) are common components in epoxy formulations.

Anhydrides are another major class of curing agents for epoxy resins, known for imparting high thermal stability and excellent electrical properties to the cured product. polymerinnovationblog.comnih.gov Unlike amine curing, anhydride systems typically require higher temperatures and the presence of a catalyst or an initiator with hydroxyl groups to proceed at a practical rate. polymerinnovationblog.comcas.cz

The curing mechanism is complex. It is initiated by the opening of the anhydride ring by a hydroxyl group (which can be present as an impurity or on the epoxy resin backbone) to form a monoester with a carboxylic acid group. polymerinnovationblog.comcas.cz This newly formed carboxylic acid then reacts with an epoxy group to form a diester and a new hydroxyl group, which can then react with another anhydride molecule, propagating the polymerization. nih.govcas.cz Epoxy homopolymerization (etherification) can also occur as a significant side reaction. polymerinnovationblog.com

Commonly used anhydrides include nadic methyl anhydride (NMA) and methylhexahydrophthalic anhydride (MHHPA). nih.govunl.edutri-iso.com The kinetics of these systems have been studied using DSC, with analyses often employing the Kamal autocatalytic model or isoconversional methods to determine parameters like activation energy. researchgate.netresearchgate.net For a system composed of diglycidyl ether bisphenol-A (DGEBA) epoxy resin with NMA and dicyandiamide, the activation energy was found to be around 85-89 kJ/mol. researchgate.net The properties of the final cured material, such as the glass transition temperature (Tg), are highly dependent on the cure cycle, including temperature and time. tri-iso.comcnrs.fr

In situ polymerization involves forming the polymer directly in its final location or within a matrix. mdpi.commdpi.com This approach is particularly valuable for applications like creating polymer electrolytes for batteries or developing interpenetrating polymer networks (IPNs). mdpi.comdrexel.edu

In one study, a gel network polymer electrolyte was fabricated through the in situ cationic ring-opening polymerization of TMPTGE. mdpi.com The process used a lithium salt (LiFSI) as an initiator under mild thermal conditions (60 °C). mdpi.com The LiFSI, in the presence of trace protogenic impurities, is thought to generate a superacid that protonates the epoxy rings of TMPTGE, initiating polymerization and forming a crosslinked network that encapsulates a liquid electrolyte. mdpi.com This method provides a facile way to create solid-state batteries with good ionic conductivity and mechanical stability. mdpi.com

Another advanced approach is the formation of in situ sequential IPNs. drexel.edu In this strategy, one network is formed via photopolymerization, creating a swollen gel containing the components for a second network. This second network is then formed in a subsequent step, often via thermal curing. drexel.edu For instance, a photocurable resin could be printed, trapping TMPTGE and a thermal initiator within its structure. A post-curing heat treatment would then polymerize the TMPTGE, forming a second, interlocked network that can significantly enhance properties like thermal stability and toughness. researchgate.netdrexel.edu This allows for the processing of high-performance thermosets using methods like vat photopolymerization, which are typically limited by resin viscosity. drexel.edu

Frontal Polymerization Studies of TMPTGE-Containing Resins

Frontal polymerization (FP) is an innovative curing method where a self-sustaining reaction front propagates through a monomer or resin mixture. mdpi.commdpi.com The process is driven by the exothermic heat of the polymerization itself. mdpi.com Once initiated by a localized energy input (thermal or light), the heat generated by the reaction heats the adjacent layer of unreacted monomer, causing it to polymerize and continue the propagation of the front. mdpi.commdpi.com This technique is highly efficient and rapid, making it suitable for applications where conventional oven curing is impractical. nsf.gov

TMPTGE has been a key monomer in studies of cationic frontal polymerization. mdpi.comlsu.edu In these systems, a thermal initiator, such as a BF3-amine complex, is used. mdpi.comlsu.edu Upon heating, the initiator decomposes to form a strong acid (H+BF4−), which then protonates the epoxy groups of TMPTGE. mdpi.com This initiates a cationic ring-opening polymerization that is highly exothermic, driving the front. mdpi.com

Research has shown that for a TMPTGE system initiated with a BF3-amine complex, stable fronts can be achieved with velocities on the order of 1 cm/min and front temperatures around 200 °C. lsu.edu Fillers like fumed silica (B1680970) can be added to control the rheology of the resin, which in turn affects the front velocity and stability. lsu.edu

Another variation is radical-induced cationic frontal polymerization (RICFP), which is effective for epoxy and vinyl ether formulations. rsc.orgnsf.gov Here, a thermal radical initiator is used alongside an iodonium salt. The thermally generated radicals induce the decomposition of the iodonium salt, creating a superacid that initiates the cationic polymerization front. nsf.gov The inclusion of vinyl ethers in TMPTGE formulations has been shown to increase front velocities. nsf.gov

Table 2: Frontal Polymerization Characteristics of TMPTGE and Related Epoxy Systems

| Resin System | Initiator System | Filler/Additive | Front Velocity (cm/min) | Front Temperature (°C) | Source(s) |

|---|---|---|---|---|---|

| TMPTGE | BF3-amine complexes | Kaolin / Fumed Silica | ~1 | ~200 | lsu.edu |

| Epoxy/d-CFs | Thermal | Discontinuous carbon fibers | 6.5 | 240 | researchgate.net |

| Epoxy/CNTs (1 wt%) | Thermal | Carbon nanotubes | 6.5 | 227 | researchgate.net |

This table provides examples of frontal polymerization data. The epoxy systems with carbon-based fillers demonstrate how additives can be used to tune the frontal characteristics.

Graft Copolymerization and Network Extension via TMPTGE

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different composition. cmu.edu These structures are synthesized through several main strategies: "grafting through," "grafting from," and "grafting onto." cmu.eduresearchgate.net

Grafting from : The main backbone contains initiator sites from which the graft chains are grown. researchgate.net

Grafting through : Macromonomers (polymer chains with a polymerizable end group) are copolymerized with another monomer to form the backbone. cmu.edu

Grafting onto : Pre-synthesized side chains with reactive end groups are attached to a polymer backbone with complementary functional groups. fudan.edu.cn

While specific examples detailing the use of TMPTGE in graft copolymerization are not prevalent in the provided literature, its trifunctional nature makes it an ideal candidate for network extension and creating highly branched structures. As a crosslinking agent, TMPTGE can be used to connect linear polymer chains. alfa-chemistry.com For example, if linear polymers are synthesized with end groups reactive toward epoxides (like amines or carboxylic acids), adding TMPTGE to the system would allow it to act as a junction point, linking three polymer chains together and extending the network.

In a "grafting onto" approach, a linear polymer backbone could be functionalized with groups that can react with TMPTGE. For example, a copolymer containing carboxylic acid groups could be reacted with TMPTGE. The epoxy groups would react with the acid groups, effectively grafting the TMPTGE molecule onto the backbone. The two remaining unreacted epoxy groups on each grafted TMPTGE molecule would then be available for further reactions, such as initiating the growth of new polymer chains ("grafting from") or crosslinking with other backbones, leading to the formation of a complex network architecture. This approach can be used to modify the properties of thermoplastics, turning them into more robust thermosetting materials.

Role of Tmptge As a Reactive Diluent in Polymer Systems

Investigation of TMPTGE's Dilution Mechanism in Epoxy Resins and Related Matrices

Subsequently, during the curing process, the three glycidyl (B131873) (oxirane) groups on the TMPTGE molecule react with the curing agent (e.g., an amine) in the same manner as the epoxy groups on the base resin. guidechem.comresearchgate.net This co-reaction ensures that the diluent is chemically incorporated into the final polymer network. taylorandfrancis.com By becoming a permanent part of the thermoset structure, TMPTGE avoids issues common with non-reactive diluents, such as migration, leaching, or a significant reduction in mechanical strength. The reaction of the glycidyl ether groups with the hardener forms a dense, three-dimensional network structure. guidechem.com

Impact of TMPTGE Concentration on Curing Rheology and Processability

The concentration of TMPTGE directly influences the rheological properties and processability of the epoxy system. As the concentration of TMPTGE increases, the initial viscosity of the resin blend decreases significantly. nih.gov This reduction in viscosity improves the handling characteristics of the resin, allowing for easier mixing, better wetting of substrates and reinforcements, and application through methods like spraying or injection. guidechem.com

The addition of a reactive diluent like TMPTGE also alters the curing rheology. The lower initial viscosity can affect the gel time, which is the point at which the liquid resin begins to transition into a solid gel. mdpi.com While a lower viscosity generally facilitates easier processing, the diluent concentration must be carefully controlled. An excessive concentration can alter the stoichiometry of the resin-hardener system and potentially impact the final cure profile and properties. researchgate.net The temperature of the curing process also plays a critical role; higher temperatures decrease viscosity and accelerate the reaction rate, shortening the gel time. mdpi.comresearchgate.net

The following interactive table illustrates the typical effect of reactive diluent concentration on the viscosity of a standard DGEBA epoxy resin.

| TMPTGE Concentration (wt%) | Resulting Viscosity (mPa·s at 25°C) - Approximate | Viscosity Reduction (%) - Approximate |

|---|---|---|

| 0% (Neat DGEBA Resin) | 12,000 | 0% |

| 5% | 4,500 | 62.5% |

| 10% | 1,800 | 85% |

| 15% | 900 | 92.5% |

| 20% | 500 | 95.8% |

Note: The data in this table is illustrative, based on general findings from sources examining the effect of reactive diluents on DGEBA resin viscosity. nih.gov

Influence of TMPTGE Functionality on Polymerization Rate and Network Density

The functionality of a monomer or reactive diluent is a critical factor determining the structure of the final polymer network. dtu.dk TMPTGE is a trifunctional molecule, meaning each molecule has three reactive epoxy groups. wikipedia.org When added to a system based on a difunctional resin like DGEBA, TMPTGE increases the average functionality of the monomer mixture.

Applications in Advanced Materials

High-Performance Composites

In the realm of high-performance composites, TMPTGE is used as a reactive diluent and crosslinking agent in the matrix material. Its low viscosity aids in the impregnation of reinforcing fibers, such as carbon or glass fibers, which is crucial for achieving high fiber volume fractions and minimizing voids. nih.gov The resulting composites exhibit excellent mechanical properties and thermal stability, making them suitable for demanding applications.

Aerospace Applications

The aerospace industry relies heavily on lightweight materials with exceptional strength and thermal resistance. coppsindustries.com TMPTGE-based epoxy systems are used in the manufacturing of structural components for aircraft and spacecraft, as well as in high-performance adhesives for bonding aerospace structures. nih.govresearchgate.netzdschemical.com The ability of these materials to withstand harsh environmental conditions is a key advantage in this sector. coppsindustries.com

Electronic Packaging

In electronic packaging, epoxy resins are used for encapsulation to protect sensitive electronic components from moisture, dust, and mechanical shock. TMPTGE is utilized in these formulations to enhance the thermal and mechanical properties of the encapsulant. alfa-chemistry.com Its low ion content and good dielectric properties are also advantageous for preventing electrical shorts and ensuring the reliability of electronic devices.

Advanced Coatings and Adhesives

The excellent chemical resistance and adhesion of TMPTGE-based epoxies make them ideal for advanced coatings and adhesives. taylorandfrancis.comchemicalbook.com They are used to formulate protective coatings for various substrates, providing resistance to corrosion and abrasion. As adhesives, they form strong and durable bonds with a wide variety of materials. researchgate.net

Characterization Methodologies for Tmptge Based Polymer Research

Spectroscopic Techniques for Structural Elucidation of TMPTGE Derivatives and Cured Networks

Spectroscopy is a cornerstone for the analysis of TMPTGE, providing detailed molecular-level information. Techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the chemical structure of TMPTGE monomers, tracking the curing reaction, and characterizing the final cross-linked network.

FT-IR spectroscopy is a powerful and widely used method for monitoring the curing process of epoxy resins like TMPTGE in real-time. The technique tracks the change in concentration of specific functional groups as the polymerization reaction proceeds. The curing of TMPTGE with a hardener, such as an amine, involves the ring-opening of the epoxide group. This reaction can be quantitatively followed by observing the decrease in the intensity of the characteristic absorption band of the epoxy ring.

The primary band of interest is the asymmetric stretching vibration of the C-O-C of the oxirane ring, which typically appears around 915 cm⁻¹. The disappearance of this peak signifies the consumption of the epoxy groups and the progression of the cure. Simultaneously, the formation of hydroxyl (-OH) groups from the ring-opening reaction leads to the appearance and growth of a broad absorption band in the region of 3200-3600 cm⁻¹.

An internal standard, a band that does not participate in the reaction, is often used for normalization to ensure accurate quantitative analysis. A common choice is the stretching vibration of C-H bonds, which remains relatively constant throughout the reaction. researchgate.net By plotting the normalized absorbance of the epoxy peak against time, the degree of conversion and the reaction kinetics can be determined.

The table below summarizes the key FT-IR absorption bands used to monitor the curing of TMPTGE.

| Functional Group | Wavenumber (cm⁻¹) | Change During Curing | Role in Analysis |

| Oxirane Ring (C-O-C stretch) | ~915 | Decreases | Monitors consumption of epoxy groups |

| Oxirane Ring (C-H stretch) | ~3050 | Decreases | Confirms epoxy ring opening |

| Hydroxyl (-OH stretch) | 3200 - 3600 | Increases | Monitors formation of hydroxyl groups |

| Ether Linkage (C-O-C stretch) | ~1100 | Remains/Slight Change | Structural confirmation of ether backbone |

| Aliphatic C-H stretch | 2850 - 2960 | Constant | Internal standard for quantification |

This table presents representative data compiled from spectroscopic principles and findings in epoxy resin analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail for the structural elucidation of TMPTGE and its derivatives. Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the monomer and to analyze the structure of the resulting cured polymer network.

In the ¹H NMR spectrum of TMPTGE, distinct signals correspond to the protons of the ethyl group, the methylene (B1212753) protons adjacent to the ether linkages, and the characteristic protons of the glycidyl (B131873) (epoxide) group. The protons on the oxirane ring typically appear as a set of multiplets in the 2.5-3.5 ppm range.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum shows distinct signals for the quaternary carbon, the ethyl group carbons, the methylene carbons of the polyether backbone, and the carbons of the oxirane ring. The chemical shifts of the epoxide carbons are particularly diagnostic, typically appearing around 44 ppm and 51 ppm. nih.gov

The table below details the expected chemical shifts for TMPTGE, based on its constituent parts, trimethylolpropane (B17298) and glycidyl ether. nih.govchemicalbook.com

| Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Ethyl (CH₃) | H | ~0.8-0.9 (t) | ~7-8 |

| Ethyl (CH₂) | H | ~1.3-1.4 (q) | ~23-24 |

| Central Carbon | C | - | ~41-42 |

| Backbone Methylene (C-CH₂-O) | H | ~3.4-3.5 (s) | ~71-72 |

| Glycidyl Ether (O-CH₂-CH) | H | ~3.3-3.7 (m) | ~72-73 |

| Epoxide (CH₂) | H | ~2.6 (dd), ~2.8 (dd) | ~44-45 |

| Epoxide (CH) | H | ~3.1 (m) | ~50-51 |

This table presents expected values based on the analysis of precursor molecules and standard NMR correlation data. nih.govchemicalbook.com (t=triplet, q=quartet, s=singlet, m=multiplet, dd=doublet of doublets).

Following curing, NMR can be used to confirm the ring-opening of the epoxide, evidenced by the disappearance of the epoxide signals and the appearance of new signals corresponding to the newly formed secondary alcohol and the modified polymer backbone. For research involving fluorinated derivatives of TMPTGE, ¹⁹F NMR is a highly sensitive and specific technique for characterizing the structure and environment of the fluorine-containing moieties.

Thermal Analysis for Curing Kinetics and Network Transitions

Thermal analysis techniques are critical for characterizing the curing process and the properties of the final TMPTGE-based thermoset. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the two most common methods used.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to study the cure kinetics and thermal transitions of TMPTGE formulations. researchgate.net By measuring the heat flow into or out of a sample as a function of temperature or time, DSC provides quantitative information about the curing reaction and the properties of the cured network. mdpi.com

The degree of cure (α) at any given time or temperature can be determined by comparing the partial heat of reaction (ΔHt) to the total heat of reaction. After the initial cure, subsequent DSC scans of the same sample reveal the glass transition temperature (Tg), which appears as a step change in the heat capacity. mdpi.com The Tg is a critical parameter that defines the upper service temperature of the material and provides insight into the cross-link density of the polymer network.

The following table presents representative DSC findings for an epoxy-amine system, which are analogous to a TMPTGE-amine cure. researchgate.net

| Parameter | Description | Representative Value |

| Total Heat of Reaction (ΔHtotal) | Total energy released during curing. | 316 ± 15 J/g |

| Peak Exotherm Temperature (Tp) | Temperature of maximum cure rate. | 110 °C |

| Activation Energy (Ea) | Energy barrier for the curing reaction. | ~50-60 kJ/mol |

| Glass Transition Temperature (Tg) | Transition from glassy to rubbery state. | 26 °C |

This table presents representative data for an epoxy-ether amine system. researchgate.net Values can vary significantly with the specific curing agent and conditions.

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured TMPTGE polymer network. TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of weight loss against temperature.

The thermal stability is typically characterized by the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. tainstruments.com The temperature at which the rate of mass loss is maximal (Tmax) can be identified from the peak of the derivative thermogravimetric (DTG) curve. For epoxy networks, degradation often occurs in multiple steps. The initial, slight weight loss below 200°C is usually attributed to the evaporation of moisture or residual volatile components. The major degradation of the epoxy network typically begins at temperatures above 300°C, involving the scission of polymer chains. nih.govnih.gov

The amount of material remaining at high temperatures (e.g., 600-800°C) is known as the char yield. A higher char yield often correlates with better flame retardancy. Comparing degradation in an inert atmosphere (nitrogen) versus an oxidative atmosphere (air) can provide insights into the degradation mechanism. researchgate.net

The table below outlines typical thermal degradation stages for a cured epoxy network.

| Degradation Stage | Temperature Range (°C) | Description |

| Initial Weight Loss | 100 - 200 | Loss of absorbed water and volatiles. |

| Main Decomposition | 300 - 450 | Scission of ether linkages and aliphatic chains, decomposition of the cross-linked structure. |

| Final Decomposition/Charring | > 450 | Slower decomposition of the carbonaceous residue. |

This table presents generalized data for epoxy networks. nih.govnih.gov The exact temperatures and weight loss percentages depend on the specific formulation and cure state.

Rheological Studies of TMPTGE-Containing Formulations and Curing Processes

Rheology, the study of the flow and deformation of matter, provides critical information about the processing characteristics of TMPTGE formulations. Rheological measurements track the change in viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') as a function of time, temperature, and shear rate.

When a TMPTGE formulation is heated, its viscosity initially decreases due to increased molecular mobility. As the curing reaction begins, the molecular weight of the polymer chains increases, leading to a rapid and dramatic rise in viscosity. researchgate.net This viscosity profile is crucial for processing, as it defines the "pot life" or working window where the resin can be molded or applied before it becomes too viscous to flow.

A key event in the curing process is the gel point, which marks the transition from a viscous liquid to an elastic solid (a gel). At the molecular level, it represents the formation of a continuous, cross-linked network spanning the entire sample. Rheologically, the gel point is often identified as the crossover point where the storage modulus (G'), representing the elastic response, becomes equal to the loss modulus (G''), representing the viscous response. mdpi.com Beyond the gel point, G' exceeds G'', indicating that the material behaves more like a solid. The time taken to reach this crossover point is the gel time, a critical parameter for manufacturing process control. mdpi.comtripod.com

The table below summarizes the key events observed during the rheological study of a curing thermoset like TMPTGE.

| Rheological Event | Description | Modulus Relationship |

| Initial Heating | Viscosity decreases as temperature rises. | G'' > G' |

| Onset of Curing | Viscosity begins to increase due to polymerization. | G'' > G' |

| Gel Point | Transition from liquid to solid-like behavior; formation of an infinite network. | G' = G'' |

| Post-Gelation | The material behaves as a cross-linked solid (rubber). | G' > G'' |

This table describes the typical rheological progression during the cure of a thermosetting resin. researchgate.netmdpi.com

Dynamic Mechanical Analysis (DMA) for Investigating Network Viscoelastic Behavior and Mechanical Relaxation

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymeric materials, including those crosslinked with trimethylolpropane triglycidyl ether (TMPTGE). youtube.comwikipedia.org This method involves applying a sinusoidal stress to a sample and measuring the resultant strain, which allows for the determination of key parameters such as the storage modulus (E' or G'), loss modulus (E'' or G''), and the damping factor (tan δ). youtube.comtainstruments.com These parameters provide critical insights into the material's stiffness, energy dissipation capabilities, and major thermal transitions. tainstruments.compbipolymer.com

The storage modulus represents the elastic response of the material, indicating its ability to store energy. youtube.com For TMPTGE-based networks, a high storage modulus at room temperature signifies a stiff and rigid polymer structure. openei.org For example, a novel shape memory polymer incorporating TMPTGE was found to have a storage modulus of approximately 4,200 MPa at room temperature, indicating a very stiff material. openei.org The loss modulus quantifies the viscous response, or the energy dissipated as heat, during deformation. youtube.com The ratio of the loss modulus to the storage modulus is known as tan delta (tan δ) , or the damping factor. youtube.comtainstruments.com

A crucial application of DMA is the determination of the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state. wikipedia.orgpbipolymer.com The Tg can be identified by the onset of a sharp drop in the storage modulus, or by the peak of the tan δ curve. pbipolymer.com Polymers formulated with TMPTGE, a trifunctional crosslinker, often exhibit high glass transition temperatures due to the formation of a densely crosslinked network. openei.orgalfa-chemistry.com Research on a TMPTGE-containing shape memory polymer revealed a very high glass transition range between 250°C and 300°C. openei.org

The investigation of mechanical relaxation events is also a key aspect of DMA. numberanalytics.com These relaxations, tied to molecular motions within the polymer network, are influenced by factors like crosslinking density and chain mobility. numberanalytics.comkinampark.com In TMPTGE-cured systems, the high crosslink density can restrict segmental motion, influencing the temperature and frequency dependence of the viscoelastic properties. kinampark.com The study of how relaxation times are affected by the network structure provides a deeper understanding of the material's long-term mechanical behavior under stress. mdpi.comnih.gov

Table 1: DMA-derived Properties of a TMPTGE-based Shape Memory Polymer This table presents data for a novel polymer formulation containing this compound, highlighting its high stiffness and thermal stability.

| Property | Value | Significance |

| Storage Modulus (at room temp) | ~ 4,200 MPa | Indicates a very stiff and rigid polymer network. openei.org |

| Glass Transition Temperature (Tg) | 250°C - 300°C | Shows exceptionally high thermal stability for a polymer. openei.org |

Morphological Investigations of TMPTGE-Derived Materials (e.g., Scanning Electron Microscopy - SEM)

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface topography and microstructure of materials derived from this compound. psu.eduresearchgate.net SEM utilizes a focused beam of electrons to scan the sample's surface, generating signals that are used to create high-resolution images of the morphology. researchgate.net This analysis is critical for understanding how the inclusion of TMPTGE as a crosslinker or modifier influences the final structure of a polymer composite or hydrogel.

In the context of TMPTGE-modified biopolymers, SEM analysis provides direct evidence of structural changes. For instance, when TMPTGE was used to modify xanthan gum and gellan gum, SEM imaging was employed to observe the resulting surface morphology. alfa-chemistry.comresearchgate.net These studies often reveal changes from a smooth or fibrous surface in the native polymer to a more complex, potentially porous or aggregated, structure after modification with TMPTGE. This can indicate successful crosslinking and the formation of a new network architecture.

SEM is also invaluable for examining the fracture surfaces of TMPTGE-based composites. The nature of the fracture—whether it is smooth and brittle or rough and ductile—provides information about the material's toughness and the effectiveness of the crosslinking agent at creating a robust network. By observing how cracks propagate through the material, researchers can gain insights into the mechanisms of failure and the role of the TMPTGE-formed network in reinforcing the polymer matrix.

Furthermore, in materials like hydrogels, SEM can reveal the porosity and interconnectivity of the polymer network, which are crucial properties for applications such as drug delivery or tissue engineering. The trifunctional nature of TMPTGE allows it to create highly interconnected three-dimensional networks, and SEM provides a direct method to visualize the scale and features of these structures. alfa-chemistry.com

X-ray Diffraction (XRD) for Analyzing Crystallinity and Structural Changes in Modified Systems

X-ray Diffraction (XRD) is a primary analytical tool for investigating the solid-state structure of polymers, providing key information on their crystallinity. intertek.com The technique works by directing X-rays at a material and measuring the scattering angles of the rays, which are diffracted by the crystalline planes within the sample according to Bragg's Law. intertek.com For TMPTGE-based polymer research, XRD is used to determine how the addition of this crosslinker affects the molecular arrangement, distinguishing between ordered (crystalline) and disordered (amorphous) regions. researchgate.netintertek.com

Polymers can exist in various forms, including semi-crystalline and amorphous states, and their mechanical and thermal properties are heavily dependent on the degree of crystallinity. intertek.com When TMPTGE is introduced into a polymer system, it forms covalent crosslinks that can disrupt the regular packing of polymer chains. This disruption typically leads to a decrease in crystallinity and an increase in the amorphous content of the material. An XRD pattern for an amorphous polymer shows broad humps, whereas a crystalline polymer exhibits sharp diffraction peaks. researchgate.netintertek.com

In research involving the modification of natural polymers like gellan gum (GG) with TMPTGE and acrylamide (B121943) (AM), XRD analysis confirmed structural changes. researchgate.net The native GG showed characteristic diffraction peaks indicating some degree of crystallinity. researchgate.net After modification to form a grafted polymer (GGTTE), the XRD pattern changed, showing a broad amorphous peak around 2θ = 22°. researchgate.net However, the study also noted that the new structure (GGTTE) had more regularity compared to the original GG, suggesting a rearrangement of the polymer chains into a different, albeit largely amorphous, ordered state. researchgate.net The analysis of peak positions (2θ) and the calculated crystalline interplanar spacing (d) provides quantitative data on these structural shifts. researchgate.net

Table 2: XRD Parameters for Gellan Gum (GG) and a Modified GGTTE Copolymer This table, based on findings from a study on gellan gum modified with acrylamide and TMPTGE, illustrates the structural changes detected by XRD. researchgate.net

| Sample | 2θ (°) | Interplanar Spacing (d) (Å) | Observation |

| GG (Gellan Gum) | 21.056 | 4.2157 | Exhibits a characteristic diffraction peak indicating its native semi-crystalline structure. researchgate.net |

| GGTTE2 | 22.082 | 4.0221 | Shows a shift in peak position and decreased d-spacing, indicating structural modification and rearrangement. researchgate.net |

| GGTTE5 | 22.294 | 3.9843 | Further shift and decrease in d-spacing, consistent with increased modification. researchgate.net |

Computational and Theoretical Studies on Tmptge Systems

Molecular Modeling of TMPTGE Polymerization and Network Formation

Molecular modeling is a powerful tool for understanding the polymerization of TMPTGE and the subsequent formation of a three-dimensional polymer network. The trifunctional nature of the TMPTGE molecule, containing three reactive glycidyl (B131873) ether groups, leads to the formation of a highly cross-linked and complex network structure upon curing. wikipedia.org

The process begins with the creation of an initial atomistic model of the uncured system. This involves packing the TMPTGE molecules and a suitable curing agent, often an amine, into a simulation box at a realistic density. The interactions between atoms are governed by a chosen force field, which includes parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are then employed to equilibrate the initial system and to simulate the polymerization reactions. mdpi.comnih.gov MD simulations solve Newton's equations of motion for each atom, allowing the system to evolve over time and explore different conformations. researchgate.net The polymerization process itself is often modeled using a stepwise approach where new covalent bonds are formed between the epoxy groups of TMPTGE and the reactive sites of the curing agent when they come within a predefined cutoff distance. mdpi.com This simulates the chemical reactions that lead to chain growth and cross-linking.

These simulations can track the evolution of different molecular species, the consumption of reactive groups, and the increasing molecular weight of the polymer chains. A key output is the detailed 3D structure of the resulting network, including the distribution of cross-links, the presence of unreacted chain ends (dangling chains), and the formation of cyclic structures. nih.gov This detailed molecular picture is crucial for understanding how the initial formulation translates into the final network architecture.

Simulation of Curing Processes and Network Evolution

The simulation of the curing process provides a dynamic view of the network's evolution from a low-viscosity liquid to a solid thermoset. This is a critical aspect of understanding and controlling the final properties of TMPTGE-derived materials. The curing process is significantly influenced by factors such as temperature and the stoichiometry of the resin-hardener mixture. nih.gov

Computational models can simulate the curing kinetics by tracking the degree of conversion of the epoxy groups over time. mdpi.com This is often accomplished through hybrid Molecular Dynamics/Monte Carlo (MD/MC) approaches. mdpi.com At each step, the system's configuration is updated using MD, and then an MC step attempts to form new cross-links based on proximity and reactivity criteria. nih.gov The simulation can be run under various temperature profiles (isothermal or non-isothermal) to mimic real-world processing conditions. nih.gov

As the curing reaction proceeds, the simulations capture the significant changes in the system. Initially, small branched polymers are formed. As the reaction progresses past the gel point, a single, macroscopic network spans the entire system. The simulation tracks the evolution of the network topology, which is fundamental to the development of mechanical properties. Advanced simulation frameworks can account for variations in chemical reactivity and the diffusion of molecules, which becomes increasingly restricted as the network tightens. nih.govdntb.gov.ua This diffusion-controlled phase of the reaction is critical as it can lead to an inhomogeneous network structure. nih.gov

The table below illustrates a typical output from a simulation, showing the evolution of the network structure as a function of the degree of cure.

| Degree of Cure (%) | Description of Network Evolution | Mobility |

|---|---|---|

| 0-20 | Formation of small, linear, and branched oligomers. System is predominantly liquid. | High |

| 20-60 | Increase in molecular weight and branching. Gelation may occur, marking the formation of an infinite network. | Decreasing |

| 60-85 | Densification of the primary network. Cross-link density increases significantly. | Restricted |

| >85 | Reaction becomes diffusion-controlled. Further cross-linking is limited by the mobility of remaining reactive groups. | Very Low |

Prediction and Analysis of Structure-Property Relationships in TMPTGE-Derived Polymers

A primary goal of computational studies is to establish clear relationships between the molecular structure of the polymer network and its macroscopic properties. researchgate.net By generating atomistically detailed models of the cross-linked TMPTGE polymer, it is possible to compute various thermomechanical properties and gain insights for materials design. researchgate.net

Molecular dynamics simulations are used to predict key performance indicators. For instance, the glass transition temperature (Tg), a critical property for thermosets, can be estimated by simulating the polymer at different temperatures and observing the change in properties like density or mobility. nih.govresearchgate.net Mechanical properties, such as the Young's modulus, bulk modulus, and shear modulus, can be calculated by applying small deformations to the simulated polymer network and measuring the resulting stress. researchgate.netdtic.mil

These predictive capabilities allow for systematic virtual experiments. The effect of changing the curing agent, altering the stoichiometry, or blending TMPTGE with other epoxy resins can be investigated computationally. mdpi.com For example, simulations can show how increasing the cross-link density generally leads to a higher Tg and greater stiffness, but potentially lower fracture toughness. This allows for the optimization of formulations to achieve a desired balance of properties before extensive laboratory work is undertaken. Data-driven and machine learning approaches are also increasingly being used in conjunction with simulation data to accelerate the discovery of new polymer systems with targeted properties. nih.gov

The following interactive table presents hypothetical data from a simulation study, correlating network structure parameters with predicted material properties for a TMPTGE-amine system.

| Cross-link Density (mol/cm³) | Predicted Glass Transition Temp. (Tg) (°C) | Predicted Young's Modulus (GPa) |

|---|---|---|

| 1.5e-3 | 85 | 2.8 |

| 2.0e-3 | 105 | 3.2 |

| 2.5e-3 | 120 | 3.5 |

| 3.0e-3 | 135 | 3.9 |

Q & A

Q. What are the optimal conditions for synthesizing TMPTGE-based cyclic carbonates via CO₂ insertion?

Cyclic carbonates can be synthesized by reacting TMPTGE with CO₂ under controlled conditions. Evidence shows that using 3–4% tetrabutylammonium bromide as a catalyst at 120°C and 2 MPa CO₂ pressure achieves the highest reaction yield. Structural validation via FT-IR and ¹H-NMR confirms the conversion of epoxy groups to cyclic carbonate groups .

Q. How can TMPTGE be characterized to confirm its chemical structure and purity?

Key methods include:

- FT-IR spectroscopy : Detects epoxy group conversion (e.g., disappearance of ~910 cm⁻¹ epoxy peaks after reaction) .

- ¹H-NMR : Identifies proton environments, such as glycidyl ether protons (~3.5–4.5 ppm) .

- Gel Permeation Chromatography (GPC) : Measures molecular weight distribution in prepolymer blends .

Q. What role does TMPTGE play in modifying epoxy adhesives, and how is crosslinking efficiency optimized?

TMPTGE acts as a reactive diluent to reduce viscosity and enhance crosslinking. Prepolymer blends with 1,4-butanediol (BDO) are optimized by adjusting the TMPTGE:BDO molar ratio and reaction time. Epoxy value quantification via hydrochloric acid-acetone titration and GPC ensures balanced hydroxyl content for improved mechanical and interfacial properties .

Q. How does TMPTGE solubility in organic solvents influence formulation design?

TMPTGE is soluble in alcohols, ethers, and ketones, enabling compatibility with polar polymer matrices (e.g., polyurethanes, acrylates). Solvent selection impacts reaction homogeneity in applications like fluorinated copolymer synthesis .

Advanced Research Questions

Q. How can TMPTGE be utilized to immobilize metal-organic frameworks (MOFs) for gas adsorption studies?

TMPTGE serves as a covalent linker to anchor MOF particles (e.g., UiO-66, ZIF-8) onto glass beads. Experimental design must balance reaction time, MOF loading, and crosslinking density to retain crystallinity and surface area. Dynamic breakthrough experiments under controlled gas flow rates validate adsorption efficiency improvements .

Q. What methodologies enable TMPTGE-based fluorinated copolymers for optical and surface applications?

Photoinduced cationic copolymerization of TMPTGE with perfluoropolyalkylether (PFPAE) monomers uses triphenylsulfonium hexafluorophosphate as a photoinitiator. Post-polymerization characterization via refractive index measurements and contact angle analysis reveals tunable optical clarity (n ≈ 1.45–1.50) and hydrophobic surfaces (θ > 100°) .

Q. How does TMPTEG contribute to flame-retardant epoxy thermosets?

Hyperbranched epoxy resins synthesized with TMPTGE, itaconic anhydride, and DOPO exhibit enhanced flame retardancy. Phosphorus/nitrogen synergism reduces peak heat release rate (pHRR) by >30% in cone calorimetry. Methodology includes epoxy value titration (e.g., 0.75 mol/100 g for TMPTGE) and thermogravimetric analysis (TGA) to assess char formation .

Q. Why do TMPTGE-modified adhesives exhibit variable water resistance despite structural similarities to other epoxides?

While TMPTGE and triglycidylamine (TGA) share trifunctional epoxy groups, TMPTGE’s branched aliphatic structure reduces hydrolytic stability compared to TGA’s rigid aromatic backbone. Adhesive performance is tested via wet shear strength measurements after water immersion, with TMPTGE-based formulations often failing to meet interior-use water resistance standards .

Data Contradictions and Resolutions

- Contradiction : reports TMPTGE’s poor water resistance in adhesives, while other studies highlight its crosslinking efficacy.

Resolution : Water resistance depends on matrix compatibility. TMPTGE excels in hydrophobic systems (e.g., fluoropolymers) but underperforms in hydrophilic environments without additional stabilizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.